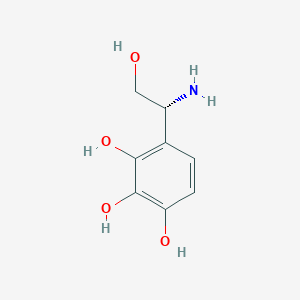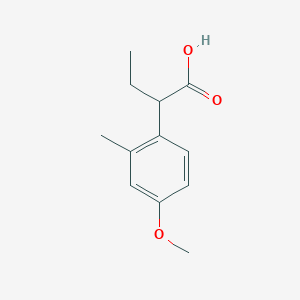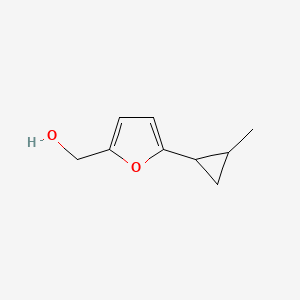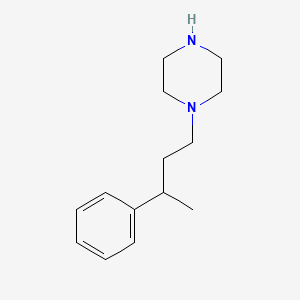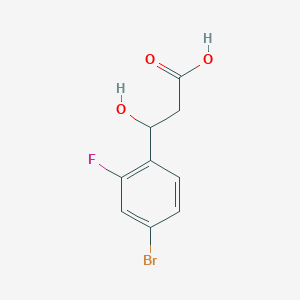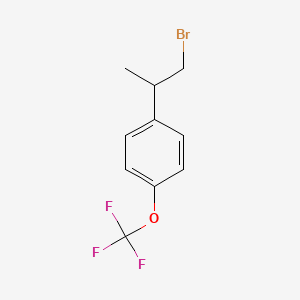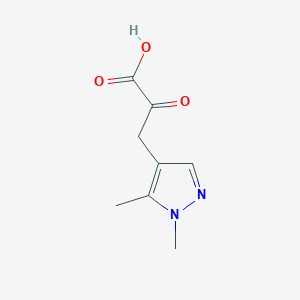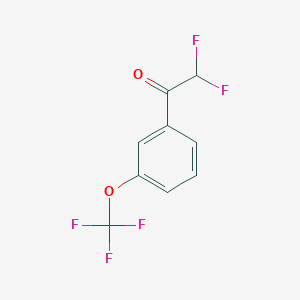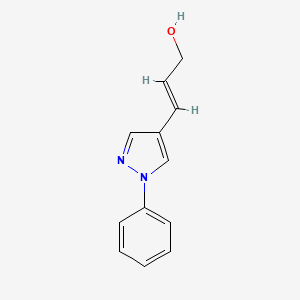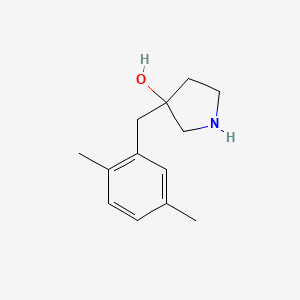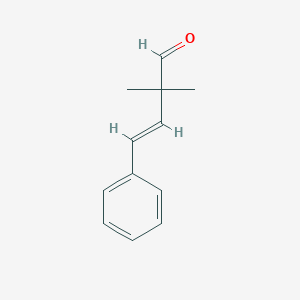
2,2-Dimethyl-4-phenylbut-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-phenylbut-3-enal is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butenal backbone with two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-Dimethyl-4-phenylbut-3-enal involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. For instance, the reaction between benzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of microwave-assisted Claisen-Schmidt reactions has been reported to enhance the efficiency and yield of the desired product . This method reduces reaction times and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-phenylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-phenylbutanoic acid.
Reduction: 2,2-Dimethyl-4-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
科学的研究の応用
2,2-Dimethyl-4-phenylbut-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enal involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms from the reducing agent .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-3-phenylbut-3-enal
- 4-Methyl-3-phenylpent-3-enal
- 2,2-Dimethyl-3-phenylcyclopropanecarbaldehyde
Uniqueness
2,2-Dimethyl-4-phenylbut-3-enal is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo stereospecific reactions, such as the aza-di-π-methane rearrangement, sets it apart from similar compounds .
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(E)-2,2-dimethyl-4-phenylbut-3-enal |
InChI |
InChI=1S/C12H14O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChIキー |
SDGGKNDHYZNGSJ-CMDGGOBGSA-N |
異性体SMILES |
CC(C)(/C=C/C1=CC=CC=C1)C=O |
正規SMILES |
CC(C)(C=CC1=CC=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



